

Application Notes and Protocols for MRS4833 in Calcium Mobilization Assays

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Compound of Interest		
Compound Name:	MRS4833	
Cat. No.:	B15569639	Get Quote

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Introduction

MRS4833 is a selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) that plays a significant role in various physiological and pathological processes, including inflammation and immune responses. The activation of the P2Y6 receptor is coupled to the Gαq signaling pathway, leading to the mobilization of intracellular calcium ([Ca²+]i). This makes calcium mobilization assays a primary method for studying the pharmacology of P2Y6 agonists like MRS4833 and for screening compound libraries for novel modulators of this receptor. These application notes provide a detailed overview of the mechanism, quantitative data for related compounds, and a comprehensive protocol for utilizing MRS4833 in a fluorescence-based calcium mobilization assay.

Mechanism of Action: P2Y6 Receptor Signaling

The P2Y6 receptor is activated by the endogenous ligand uridine diphosphate (UDP).[1] As a Gq-coupled receptor, its activation initiates a well-defined signaling cascade.[1] Upon agonist binding, the Gαq subunit of the heterotrimeric G protein activates phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which triggers the release of stored Ca²+ into the cytosol.[2] This rapid increase in intracellular



calcium can be detected using fluorescent calcium indicators, providing a robust readout of P2Y6 receptor activation.



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P2Y6 receptor signaling pathway leading to calcium mobilization.

Data Presentation: Potency of P2Y6 Receptor Ligands

While specific quantitative data for **MRS4833** in calcium mobilization assays is not widely published, the following table summarizes the potency of other known P2Y6 receptor agonists and antagonists. This data is crucial for comparative studies and for designing experiments to characterize novel compounds. The values are typically determined in cell lines endogenously expressing or recombinantly overexpressing the P2Y6 receptor, such as 1321N1 astrocytoma cells or human adipose-derived mesenchymal stromal cells.[2][3]



Compound	Туре	Potency (EC50/IC50)	Cell Line/Assay
UDP	Agonist	~13 nM	1321N1 cells / PLC activation[1]
MRS2693	Agonist	15 nM	hP2Y6 receptor
PSB0474	Agonist	70 nM	P2Y6 receptor[4]
MRS2578	Antagonist	437 nM	Human AD-MSCs / Calcium Mobilization[2]

Note: The potency of agonists (EC $_{50}$) and antagonists (IC $_{50}$) can vary depending on the cell line and assay conditions.

Experimental Protocols

This section provides a detailed protocol for a fluorescence-based calcium mobilization assay suitable for characterizing the activity of **MRS4833** on the P2Y6 receptor. This protocol is designed for a 96-well plate format and can be performed using a fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Principle of the Assay

Cells expressing the P2Y6 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM). These dyes are cell-permeant and become fluorescent upon binding to free cytosolic calcium. When **MRS4833** activates the P2Y6 receptor, the subsequent release of calcium from intracellular stores leads to a rapid increase in fluorescence intensity, which is measured kinetically.[5] A concentration-response curve can be generated by testing serial dilutions of **MRS4833** to determine its potency (EC₅₀).

Materials and Reagents

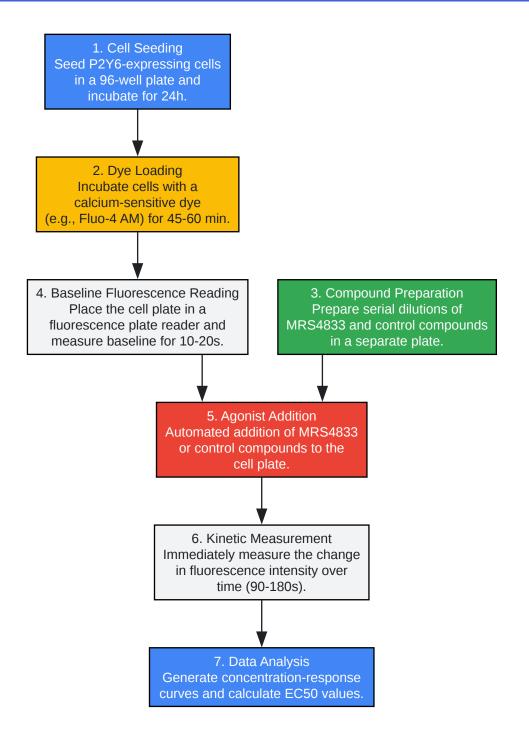
- Cell Line: Human astrocytoma cells (1321N1) stably expressing the human P2Y6 receptor.
- Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
- Assay Plates: Black-walled, clear-bottom 96-well microplates.



- Calcium-Sensitive Dye: Fluo-4 AM or Indo-1 AM.
- Pluronic F-127: To aid in dye solubilization.
- Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from cells.[1]
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- MRS4833 Stock Solution: Prepared in DMSO or an appropriate solvent.
- Control Agonist: UDP (Uridine diphosphate).
- Control Antagonist: MRS2578.
- Positive Control: Ionomycin or ATP to elicit a maximal calcium response.

Experimental Workflow





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